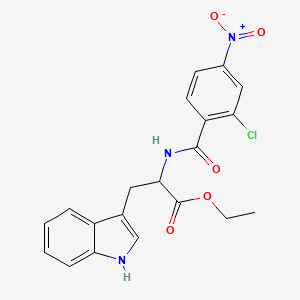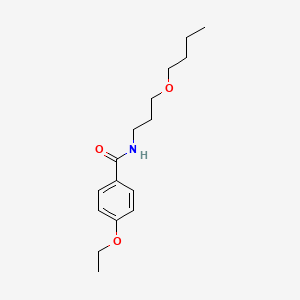![molecular formula C18H20N2O4 B5111121 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, also known as NPEM, is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. NPEM is a morpholine derivative that belongs to the class of nitroaromatic compounds. It has a molecular formula of C20H20N2O4 and a molecular weight of 356.39 g/mol.
作用機序
The mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to inhibit the aggregation of beta-amyloid peptide, which is believed to play a key role in the pathogenesis of the disease.
Biochemical and Physiological Effects
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit a range of biochemical and physiological effects in various studies. In cancer cells, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to induce DNA damage and oxidative stress, leading to apoptosis. In Alzheimer's disease, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to reduce the levels of beta-amyloid peptide and improve cognitive function in animal models. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used to synthesize polymers with unique mechanical and optical properties.
実験室実験の利点と制限
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has several advantages for lab experiments, including its high potency and selectivity, its ease of synthesis, and its suitability for use in various assays and experiments. However, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine, including the development of more potent and selective analogs for use in cancer therapy and Alzheimer's disease treatment. Additionally, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine could be further investigated for its potential applications in material science and environmental science. Finally, more studies are needed to fully understand the mechanism of action of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine and its biochemical and physiological effects.
合成法
The synthesis of 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine involves the reaction between 4-nitro-3-(2-phenylethoxy)aniline and morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In material science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a building block for the synthesis of novel polymers and materials with unique properties. In environmental science, 4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine has been used as a probe molecule for the detection of environmental pollutants.
特性
IUPAC Name |
4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-20(22)17-7-6-16(19-9-12-23-13-10-19)14-18(17)24-11-8-15-4-2-1-3-5-15/h1-7,14H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJYLLGQQBBYRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Nitro-3-(2-phenylethoxy)phenyl]morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)

![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![1-[(3-isopropenyl-6-methyltetrahydro-2H-pyran-2-yl)methyl]piperidine](/img/structure/B5111078.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![sodium [3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5111113.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5111114.png)

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)